molecular formula C19H18FN5OS B11565936 N-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11565936
M. Wt: 383.4 g/mol
InChI Key: QLGZEVMLHXPWLL-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, which is further substituted with fluorophenyl and methylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmaceutical development.

Preparation Methods

The synthesis of N-(2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves a multi-step reaction process. One efficient method involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions typically include heating the reactants in an appropriate solvent, such as anhydrous ethanol, under reflux conditions. The synthesized compounds are then characterized using spectroscopic techniques, including IR, 1H NMR, and mass spectrometry .

Chemical Reactions Analysis

N-(2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial, antifungal, and anticancer activities . The presence of the triazole and thiadiazole rings in its structure contributes to its biological activity, making it a promising candidate for drug development. Additionally, it has applications in the field of agricultural chemistry as a potential fungicide . The compound’s unique structure also makes it valuable in the study of molecular interactions and drug-receptor binding mechanisms .

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in its antifungal activity, the compound disrupts the integrity of fungal cell membranes, leading to cell death . The fluorophenyl and methylphenyl groups enhance its binding affinity to the target sites, thereby increasing its efficacy. The compound’s interaction with enzymes and receptors in the biological system is a key aspect of its mechanism of action .

Properties

Molecular Formula

C19H18FN5OS

Molecular Weight

383.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H18FN5OS/c1-11-7-9-13(10-8-11)16-17(27-19-23-22-12(2)25(19)24-16)18(26)21-15-6-4-3-5-14(15)20/h3-10,16-17,24H,1-2H3,(H,21,26)

InChI Key

QLGZEVMLHXPWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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